(5E)-5-[(4-tert-butylphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one
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Overview
Description
(5E)-5-(4-tert-butylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(4-tert-butylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 4-tert-butylbenzaldehyde with 2-mercapto-1,3-thiazol-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(4-tert-butylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Halogenating agents or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce benzyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals, dyes, or other industrial chemicals.
Mechanism of Action
The mechanism of action of (5E)-5-(4-tert-butylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(4-methylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
- (5E)-5-(4-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
- (5E)-5-(4-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
Uniqueness
The tert-butyl group in (5E)-5-(4-tert-butylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can impart unique steric and electronic properties, potentially influencing its reactivity and interactions compared to similar compounds with different substituents.
Properties
Molecular Formula |
C14H15NOS2 |
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Molecular Weight |
277.4 g/mol |
IUPAC Name |
5-[(4-tert-butylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H15NOS2/c1-14(2,3)10-6-4-9(5-7-10)8-11-12(16)15-13(17)18-11/h4-8H,1-3H3,(H,15,16,17) |
InChI Key |
VSDUUCKOLAQMBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
Origin of Product |
United States |
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